molecular formula C14H14BrNO B2835565 1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 693808-08-1

1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B2835565
CAS RN: 693808-08-1
M. Wt: 292.176
InChI Key: KULJXIYVHBCRCW-UHFFFAOYSA-N
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Description

1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (BMDPC) is a heterocyclic aldehyde that belongs to the group of pyrroles. It is a colorless, crystalline solid that is soluble in various organic solvents. BMDPC is an important compound in the field of organic chemistry, as it has been used in various synthesis methods and in the preparation of various pharmaceuticals.

Scientific Research Applications

Supramolecular Chemistry

A study by Giannopoulos et al. (2014) demonstrated the use of a similar pyrrole-derived ligand in synthesizing a high nuclearity {Mn(III)25} barrel-like cluster. This compound, linked via Na(+) cations into a 1D polymeric topology, exhibits single-molecule magnetic behavior, illustrating its potential in the development of magnetic materials and supramolecular chemistry (Giannopoulos et al., 2014).

Organic Synthesis and Methodology Development

Research on the synthesis of pyrrole derivatives, including fluoropyrroles, has been reported by Surmont et al. (2009). They developed a methodology for preparing 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, showcasing the versatility of pyrrole derivatives in synthesizing fluorinated compounds, which are valuable in pharmaceutical chemistry and material science (Surmont et al., 2009).

Chiral Molecule Synthesis

A study on the asymmetric synthesis of chiral dihydropyridines by Si-haia (2011) provides insight into the utilization of pyrrole derivatives in creating enantiomerically enriched compounds. This research highlights the role of pyrrole-based compounds in asymmetric catalysis and the synthesis of biologically active molecules (Chen Si-haia, 2011).

Molecular Electronics

The synthesis and characterization of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, as reported by Zhang and Tieke (2008), demonstrate the application of pyrrole derivatives in the field of molecular electronics. These polymers exhibit strong fluorescence and high quantum yield, indicating their potential use in organic light-emitting devices (OLEDs) and as models for studying the structure-property relationship in fluorescent materials (Zhang & Tieke, 2008).

properties

IUPAC Name

1-(3-bromo-4-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-9-4-5-13(7-14(9)15)16-10(2)6-12(8-17)11(16)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULJXIYVHBCRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

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